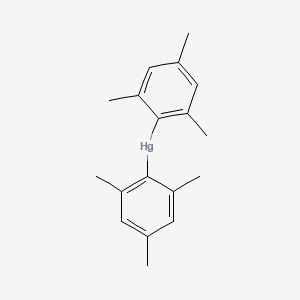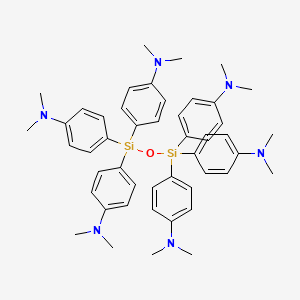
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is a unique organosilicon compound characterized by its six dimethylamino-substituted phenyl groups attached to a disiloxane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane typically involves the reaction of hexachlorodisiloxane with 4-(dimethylamino)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds depending on the electrophile used.
科学的研究の応用
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a reagent or catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane involves its ability to interact with various molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the disiloxane core provides structural stability. These interactions enable the compound to act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products.
類似化合物との比較
1,1,1,3,3,3-Hexaphenyldisiloxane: Lacks the dimethylamino groups, making it less versatile in terms of functional group interactions.
1,1,1,3,3,3-Hexakis(3-fluorobenzyl)disiloxane: Contains fluorine atoms, which can alter the compound’s reactivity and applications.
2,2-Diphenyl-1,1,1,3,3,3-hexamethyltrisilane: Features a trisilane core, providing different structural and electronic properties.
Uniqueness: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is unique due to its six dimethylamino-substituted phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
18841-08-2 |
|---|---|
分子式 |
C48H60N6OSi2 |
分子量 |
793.2 g/mol |
IUPAC名 |
4-[bis[4-(dimethylamino)phenyl]-tris[4-(dimethylamino)phenyl]silyloxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H60N6OSi2/c1-49(2)37-13-25-43(26-14-37)56(44-27-15-38(16-28-44)50(3)4,45-29-17-39(18-30-45)51(5)6)55-57(46-31-19-40(20-32-46)52(7)8,47-33-21-41(22-34-47)53(9)10)48-35-23-42(24-36-48)54(11)12/h13-36H,1-12H3 |
InChIキー |
MYPJZIQPAAEQBE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O[Si](C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



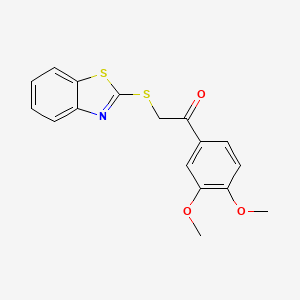
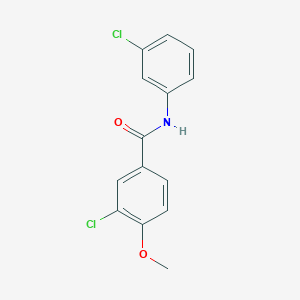

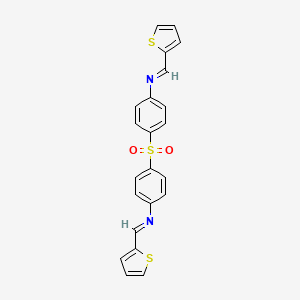



![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)


![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)

